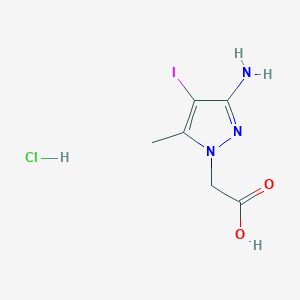

(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid

CAS No.: 1431966-73-2

Cat. No.: VC16572954

Molecular Formula: C6H9ClIN3O2

Molecular Weight: 317.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1431966-73-2 |

|---|---|

| Molecular Formula | C6H9ClIN3O2 |

| Molecular Weight | 317.51 g/mol |

| IUPAC Name | 2-(3-amino-4-iodo-5-methylpyrazol-1-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H8IN3O2.ClH/c1-3-5(7)6(8)9-10(3)2-4(11)12;/h2H2,1H3,(H2,8,9)(H,11,12);1H |

| Standard InChI Key | OZMVWNPEPBTJHF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1CC(=O)O)N)I.Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS: 1431966-73-2) belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole ring is substituted at positions 3, 4, and 5 with an amino (-NH₂), iodine, and methyl (-CH₃) group, respectively, while the acetic acid (-CH₂COOH) moiety is attached to the nitrogen at position 1. This arrangement creates a polar, hydrogen-bond-capable structure with distinct electronic properties due to the electron-withdrawing iodine atom.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉ClIN₃O₂ |

| Molecular Weight | 317.51 g/mol |

| CAS Registry Number | 1431966-73-2 |

| Hydrogen Bond Donors | 2 (NH₂ and COOH) |

| Hydrogen Bond Acceptors | 4 (N, O, O, I) |

The iodine atom introduces steric bulk and enhances halogen-bonding interactions, which are critical for binding to biomolecular targets. The acetic acid group further contributes to solubility in polar solvents and ionic interactions at physiological pH.

Synthesis and Optimization

Reaction Pathways

The synthesis of (3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid typically involves sequential functionalization of a pyrazole precursor. A proposed route includes:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters.

-

Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

-

Acetic Acid Moiety Introduction: Alkylation with chloroacetic acid under basic conditions.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 65–75 |

| Iodination | ICl, CH₂Cl₂, 0°C | 80–85 |

| Alkylation | Chloroacetic acid, K₂CO₃, DMF | 70–75 |

Challenges and Solutions

-

Regioselectivity: The position of iodination is controlled by directing effects of the amino and methyl groups.

-

Stability: The iodine substituent necessitates inert atmospheres to prevent oxidative degradation.

-

Purification: Chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s amino and carboxylic acid groups facilitate interactions with enzyme active sites. Preliminary studies suggest inhibitory activity against kinases and proteases, potentially due to:

-

Hydrogen Bonding: The NH₂ group donates protons to catalytic residues.

-

Halogen Bonding: Iodine forms non-covalent interactions with carbonyl oxygen atoms.

Chemical Reactivity and Derivatives

Functionalization Sites

-

Amino Group: Acylation or sulfonation to produce amides/sulfonamides.

-

Iodine Atom: Suzuki-Miyaura cross-coupling for biaryl synthesis.

-

Carboxylic Acid: Esterification or conversion to acyl chlorides.

Stability Profile

The compound is stable under inert storage conditions but susceptible to:

-

Hydrolysis: Acidic/basic conditions cleave the acetic acid moiety.

-

Photodegradation: Iodine may catalyze radical reactions under UV light.

Applications in Research and Industry

Medicinal Chemistry

-

Lead Compound: Serves as a starting point for anticancer and anti-inflammatory agents.

-

Prodrug Development: The carboxylic acid group enables conjugation with targeting moieties.

Material Science

-

Ligand Design: Coordinates with transition metals (e.g., Cu, Pd) for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume